2-Bromofuran-3-carbonitrile

Overview

Description

Molecular Structure Analysis

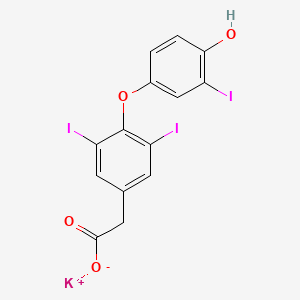

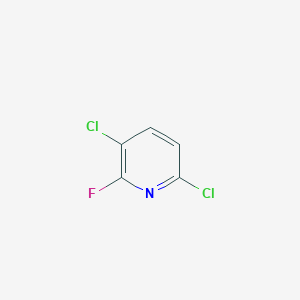

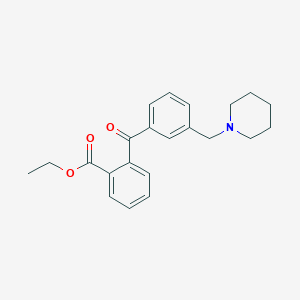

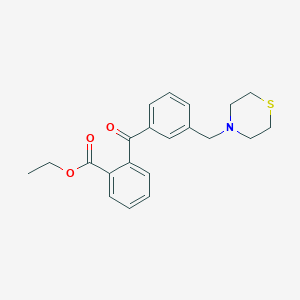

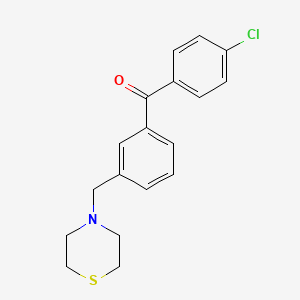

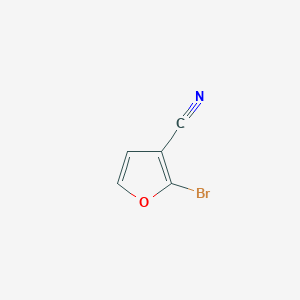

The molecular structure of “2-Bromofuran-3-carbonitrile” consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The molecule also contains a bromine atom attached to the second carbon of the furan ring and a carbonitrile group attached to the third carbon.

Scientific Research Applications

Cyclopropane Derivatives Synthesis

One notable application in scientific research involving 2-Bromofuran-3-carbonitrile derivatives is the synthesis of cyclopropane bis-lactones through reactions with nucleophiles. This process, involving a double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen, showcases the compound's reactivity and potential in creating complex molecular structures (Fariña et al., 1986).

Coordinated Compliance in Synthesis

Another significant application is observed in the synthesis of dihydrofuran carbonitrile derivatives, where this compound derivatives demonstrated coordinated compliance of chloro-methyl and bromo-methyl exchange rule, a property useful in crystallographic analysis and molecular docking studies for drug-likedness, revealing its versatility in medicinal chemistry research (Rajni Swamy et al., 2020).

Bromocyanomethylation of Carbonyl Compounds

In addition, this compound is instrumental in the bromocyanomethylation of carbonyl compounds, producing 2-bromo-3-hydroxynitriles. This reaction, facilitated by indium(I) bromide, indicates its utility in creating functionalized nitriles, a crucial step in various synthetic routes (Nobrega et al., 2000).

Palladium-Catalyzed Carbonylative Cyclization

The compound also finds application in palladium-catalyzed carbonylative cyclization reactions, enabling the synthesis of 3-phenoxy-1,3-dihydro-1-isobenzofuranones. Such reactions highlight its role in creating oxygen-containing heterocycles, essential in drug discovery and materials science (Cho et al., 1999).

Trans-2,3-Dihydrofurans Synthesis

Moreover, this compound serves as a starting material in the synthesis of trans-2,3-dihydrofurans, utilizing pyridinium ylide-assisted tandem reactions. This method exemplifies its contribution to developing methodologies for constructing fused ring systems, a common motif in pharmaceutical agents (Wang et al., 2009).

Future Directions

Furan derivatives, including “2-Bromofuran-3-carbonitrile”, have potential applications in various fields due to their versatile chemical properties . They can be economically synthesized from biomass, offering a sustainable alternative to traditional resources like crude oil . This suggests that the study and application of “this compound” and similar compounds could be a promising direction for future research.

Mechanism of Action

Target of Action

Furan derivatives are known to interact with various biological targets due to their aromatic nature .

Mode of Action

It has been shown that the reaction of 3-bromofuran with acetic anhydride in the presence of perchloric acid forms 2-acetyl-3-bromofuran . This suggests that 2-Bromofuran-3-carbonitrile may interact with its targets through similar chemical reactions.

Biochemical Pathways

Furan derivatives are known to be involved in various biochemical pathways due to their versatile chemical structure .

Pharmacokinetics

The compound has a molecular weight of 17198, which may influence its bioavailability .

Result of Action

Furan derivatives are known to exhibit various biological activities, suggesting that this compound may have similar effects .

Biochemical Analysis

Biochemical Properties

Furan compounds are known to participate in various biochemical reactions

Cellular Effects

Furan compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Furan compounds can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of 2-Bromofuran-3-carbonitrile are yet to be discovered.

Properties

IUPAC Name |

2-bromofuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNO/c6-5-4(3-7)1-2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOHYBBWRRHLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640423 | |

| Record name | 2-Bromofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921939-06-2 | |

| Record name | 2-Bromofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.